ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Description
This compound is a multifunctional thiophene derivative featuring:
- A thiophene core substituted at positions 2, 4, and 5.
- Ethyl carboxylate at position 3.
- Benzodioxole-5-amido at position 2 (providing an electron-rich aromatic system).
- (2-Fluorophenyl)carbamoyl at position 5 (introducing fluorine’s electronegativity and steric effects).
- Methyl group at position 4.
However, explicit pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6S/c1-3-30-23(29)18-12(2)19(21(28)25-15-7-5-4-6-14(15)24)33-22(18)26-20(27)13-8-9-16-17(10-13)32-11-31-16/h4-10H,3,11H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNBANUKSTNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Differences and Implications
Aromatic vs. Heterocyclic Cores
Substituent Effects
- Fluorine vs. Fluorine’s electronegativity may also enhance binding specificity in bioactive contexts.
- Benzodioxole vs. Methoxymethyl : The benzodioxole in the target compound provides a rigid, electron-rich aromatic system, contrasting with the methoxymethyl group in , which offers conformational flexibility.
Hydrogen-Bonding Capacity
- This could be critical for crystallization studies using software like SHELX or WinGX .
Crystallography and Structural Refinement
The benzodioxole and fluorophenyl groups may introduce challenges in resolving anisotropic displacement parameters due to their size and electron density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
